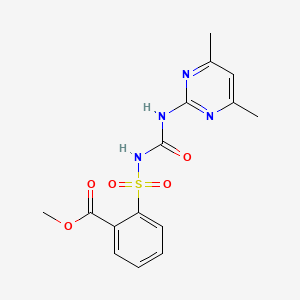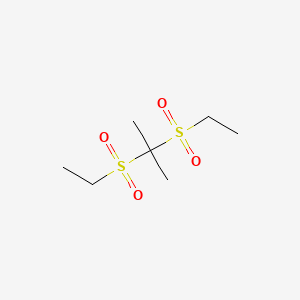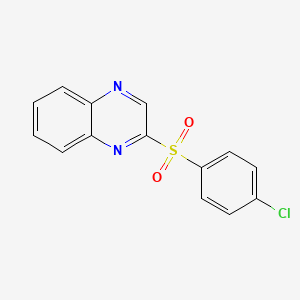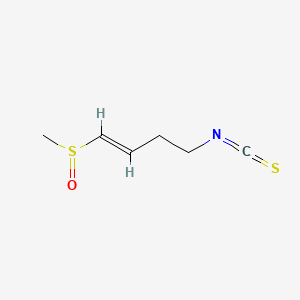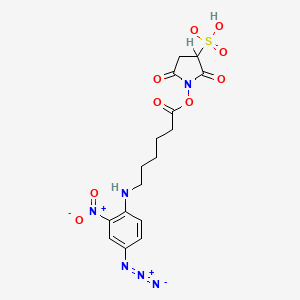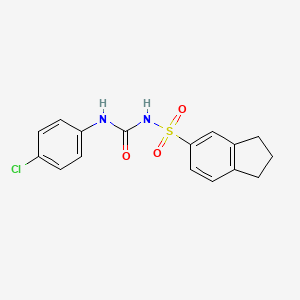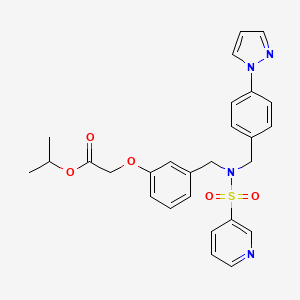
タプレネパグイソプロピル
概要
説明
タプレネパグイソプロピルは、Eプロスタノイドサブタイプ2(EP2)受容体の選択的アゴニストとして作用する低分子薬です。 これは主に眼圧を低下させる可能性について研究されており、緑内障や眼圧亢進症の治療のための有望な候補となっています 。 この化合物は、オミデネパグイソプロピルやアガネパグイソプロピルなどの薬物を含む、より広範なプロスタノイド受容体アゴニストのクラスに属します .
科学的研究の応用
Taprenepag isopropyl has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of EP2 receptor agonists and their interactions with other molecules.
Biology: Researchers use it to investigate the role of EP2 receptors in various biological processes, including inflammation and immune response.
Medicine: The primary application is in the treatment of glaucoma and ocular hypertension, where it helps to lower intraocular pressure by enhancing aqueous humor outflow
作用機序
タプレネパグイソプロピルは、眼の毛様体と網目状組織に見られるGタンパク質共役受容体であるEP2受容体に選択的に結合することによってその効果を発揮します。 結合すると、細胞内サイクリックアデノシン一リン酸(cAMP)レベルの増加を刺激し、網目状とブドウ膜経路の両方を通じて房水流出が強化されます 。 このメカニズムは、眼圧を低下させるのに役立ち、緑内障や眼圧亢進症の管理に効果的です .
類似の化合物:
オミデネパグイソプロピル: 眼圧を低下させる効果は似ていますが、安全性プロファイルが異なる、別のEP2受容体アゴニスト
アガネパグイソプロピル: 緑内障治療における可能性について調査されている、EP2受容体アゴニストでもあります.
独自性: タプレネパグイソプロピルは、EP2受容体に対する高い選択性で独自です。これは、オフターゲット効果を最小限に抑え、治療上のプロファイルを強化します。 他のプロスタノイド受容体アゴニストとは異なり、プロスタグランジンアナログに関連する一般的な副作用である眼窩周囲炎を引き起こしません .
将来の方向性
Various selective E-prostanoid subtype 2 (EP2) agonists such as Taprenepag isopropyl are currently under investigation as topical intraocular pressure (IOP) lowering medications in the management of glaucoma and ocular hypertension . If used appropriately in the right patients, it could be an effective treatment option for glaucoma and ocular hypertension as a first-line alternative to FP agonists .
Relevant Papers Several papers have been published on Taprenepag isopropyl. For instance, a study on the efficacy and patient tolerability of Omidenepag Isopropyl in the Treatment of Glaucoma and Ocular Hypertension was published in Clinical Ophthalmology . Another paper titled “Nonclinical Assessment of the Effect of Taprenepag Isopropyl” was published in Investigative Ophthalmology & Visual Science . These papers provide valuable insights into the potential of Taprenepag isopropyl in the treatment of glaucoma and ocular hypertension.
生化学分析
Biochemical Properties
It is known to interact with the Prostaglandin E2 receptor family
Cellular Effects
It is known to have effects on intraocular exposures of CP-544326 and latanoprost acid
Molecular Mechanism
It is known to exert its effects through its interaction with the Prostaglandin E2 receptor family
Temporal Effects in Laboratory Settings
In laboratory settings, Taprenepag Isopropyl does not appear to increase the intraocular exposure of CP-544326 or latanoprost acid This suggests that the product has stability and does not degrade significantly over time
Metabolic Pathways
It is known to be involved in intraocular exposures of CP-544326 and latanoprost acid
準備方法
合成経路と反応条件: タプレネパグイソプロピルの合成は、基本的な有機化合物から始めて、複数のステップが含まれます。主なステップには、コア構造の形成、続いて所望の薬理学的特性を達成するための官能基修飾が含まれます。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と触媒の使用を伴い、反応を促進します .
工業生産方法: 工業的な環境では、タプレネパグイソプロピルの生産は、バッチまたは連続フロープロセスを使用してスケールアップされます。自動化システムの使用により、反応条件を正確に制御することができ、最終生成物の高収率と純度を実現します。 その後、化合物は結晶化やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類: タプレネパグイソプロピルは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過酸化水素などの酸化剤を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素の付加または酸素の除去を伴い、通常は水素化ホウ素ナトリウムなどの還元剤を使用します。
一般的な試薬と条件:
酸化: 過酸化水素、酸性または塩基性条件下。
還元: 水素化ホウ素ナトリウム、エタノールなどの溶媒の存在下。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究の応用
タプレネパグイソプロピルは、幅広い科学研究の用途があります。
化学: これは、EP2受容体アゴニストの挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 研究者は、炎症や免疫応答など、さまざまな生物学的プロセスにおけるEP2受容体の役割を調査するために使用します。
類似化合物との比較
Omidenepag isopropyl: Another EP2 receptor agonist with similar intraocular pressure-lowering effects but different safety profiles
Aganepag isopropyl: Also an EP2 receptor agonist, under investigation for its potential in glaucoma treatment.
Uniqueness: Taprenepag isopropyl is unique in its high selectivity for the EP2 receptor, which minimizes off-target effects and enhances its therapeutic profile. Unlike some other prostanoid receptor agonists, it does not cause periorbitopathy, a common side effect associated with prostaglandin analogs .
特性
IUPAC Name |
propan-2-yl 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O5S/c1-21(2)36-27(32)20-35-25-7-3-6-23(16-25)19-30(37(33,34)26-8-4-13-28-17-26)18-22-9-11-24(12-10-22)31-15-5-14-29-31/h3-17,21H,18-20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPXUFQLKWKBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=CC(=C1)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143384 | |
| Record name | Taprenepag isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005549-94-9 | |
| Record name | Taprenepag isopropyl [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1005549949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taprenepag isopropyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TAPRENEPAG ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81LDP7XIYG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
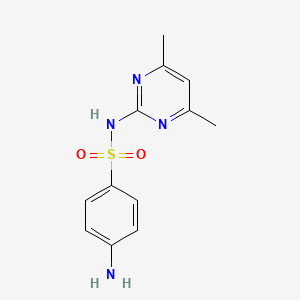
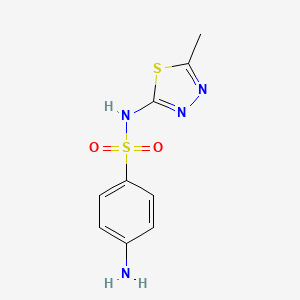
![potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B1682512.png)
